molecular formula C17H18ClNO2 B4847192 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide

Cat. No. B4847192
M. Wt: 303.8 g/mol
InChI Key: DTYVPLDAGUWHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide, also known as Etifoxine, is a synthetic compound that belongs to the benzoxazine family. It was first synthesized in the 1960s and has been used as an anxiolytic agent in many countries, including France, Russia, and India. Etifoxine has been shown to have anxiolytic, neuroprotective, and anti-inflammatory properties, making it a promising drug for the treatment of anxiety disorders and other related conditions.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and other related conditions. 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This leads to a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the HPA axis, which is responsible for regulating the body's response to stress. In addition, 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. This makes 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide a potential treatment for conditions such as chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide in lab experiments include its well-established anxiolytic properties, its neuroprotective properties, and its ability to reduce inflammation. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide in lab experiments. For example, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the availability of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide may be limited in some countries, which may make it difficult to conduct experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide. One area of research is the development of new formulations of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide that may improve its bioavailability and efficacy. Another area of research is the investigation of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide and its effects on the GABAergic system. This may lead to the development of new drugs that target this system and have similar anxiolytic and neuroprotective properties.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been extensively studied for its anxiolytic properties. It has been shown to reduce anxiety and improve sleep quality in patients with generalized anxiety disorder (GAD) and other related conditions. In addition, 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-16-9-5-14(6-10-16)12-19-17(20)11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYVPLDAGUWHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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